- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1), Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183
Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS No:937366-57-9
MF:C12H7Cl2N3
MW:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
- 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
- EN300-7355635
- 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
- FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- W13000
- 937366-57-9
- AKOS016006647
- Z3235028906
- 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
- CS-W000436
- SCHEMBL517461
- AS-64598
- MFCD17392851
- DB-330584
- DTXSID90718182
-
- MDL: MFCD17392851
- Inchi: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
- InChI Key: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- SMILES: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1
Computed Properties
- Exact Mass: 263.0017026g/mol
- Monoisotopic Mass: 263.0017026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.6Ų
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147281-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM147281-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$1018 | 2024-07-19 | |
| eNovation Chemicals LLC | D767427-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
$230 | 2024-06-07 | |
| eNovation Chemicals LLC | D767427-250mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
$350 | 2024-06-07 | |
| eNovation Chemicals LLC | D767427-1g |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$785 | 2024-06-07 | |
| TRC | D438258-1mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D438258-10mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 10mg |
$1499.00 | 2023-05-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-100MG |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100MG |
¥ 1,273.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-250MG |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250MG |
¥ 2,072.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-500MG |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 500MG |
¥ 3,663.00 | 2023-03-30 |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Reference
- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Reference
- Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Preparation of pyrimidine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
Reference
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR), Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048
Production Method 6
Reaction Conditions
1.1 Reagents: Aluminum chloride ; 30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Reference
- Pyrimidine amine compounds, its preparation method and application, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
Reference
- Compound as cyclin-dependent kinase inhibitor, and application thereof, China, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ; 3 h, 110 °C
Reference
- Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ; 0 °C
1.2 10 min, 0 °C; 14 h, reflux
1.2 10 min, 0 °C; 14 h, reflux
Reference
- Preparation of heteroaryl compounds for kinase inhibition, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
Reference
- Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Reference
- Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Reference
- Aminopyrimidine compounds as FGFR inhibitor and their preparation, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Reference
- Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
Reference
- Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144
Production Method 15
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Reference
- Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof, China, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
Reference
- Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868
Production Method 17
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
Reference
- Preparation methods and polyamide compounds for modulating myotonic dystrophy 1, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 10 min, 0 °C; 3 h, 60 °C
Reference
- Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Reference
- Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer, China, , ,
Production Method 20
Reaction Conditions
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Reference
- Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound, China, , ,
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials
- Indole
- 2,4,5-Trichloropyrimidine
- 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Order Number:A1094898
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:13
Price ($):191.0/310.0/713.0
Email:sales@amadischem.com
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole) Related Products
- 1373265-62-3(2-Chloro-4-[4-(1-naphthalenyl)phenyl]-quinazoline)
- 1059735-29-3(2-Chloro-4-(1H-indol-5-yl)quinazoline)
- 5185-55-7(2-chloro-6-methyl-4-phenylquinazoline)
- 1032452-86-0(3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole)
- 29874-83-7(2-Chloro-4-phenylquinazoline)
- 945016-63-7(3-(2-Chloropyrimidin-4-yl)-1H-indole)
- 23094-01-1(2-\u200b(Benzoylthio)\u200b-acetic Acid Ethyl Ester)
- 945016-62-6(3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole)
- 1356963-19-3(3-(2,5-dichloropyrimidin-4-yl)-1-methylindole)
- 108276-41-1(Quinazoline, 2-chloro-7-methyl-4-phenyl-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):191.0/310.0/713.0